molecular formula C25H25ClN2O B12480056 2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol

2-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}amino)-1-phenylethanol

Cat. No.: B12480056
M. Wt: 404.9 g/mol
InChI Key: ZUKKDQQHQRVVSI-UHFFFAOYSA-N
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Description

2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL is a complex organic compound with a unique structure that combines elements of indole, phenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the amino alcohol through a reductive amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({1-[(2-BROMOPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL
  • 2-[({1-[(2-FLUOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL

Uniqueness

Compared to similar compounds, 2-[({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINO]-1-PHENYLETHANOL is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency or selectivity in certain applications.

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

2-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methylamino]-1-phenylethanol

InChI

InChI=1S/C25H25ClN2O/c1-18-22(15-27-16-25(29)19-9-3-2-4-10-19)21-12-6-8-14-24(21)28(18)17-20-11-5-7-13-23(20)26/h2-14,25,27,29H,15-17H2,1H3

InChI Key

ZUKKDQQHQRVVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC(C4=CC=CC=C4)O

Origin of Product

United States

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